molecular formula C8H8N2O B2541685 6-Hydroxy-2,4-dimethylnicotinonitrile CAS No. 1704-19-4

6-Hydroxy-2,4-dimethylnicotinonitrile

Cat. No. B2541685
CAS RN: 1704-19-4
M. Wt: 148.165
InChI Key: OSLDZOOVQHCMAM-UHFFFAOYSA-N
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Description

The compound "6-Hydroxy-2,4-dimethylnicotinonitrile" is a derivative of nicotinonitrile, which is a class of compounds known for their diverse applications in pharmaceuticals and materials science. While the provided papers do not directly discuss "6-Hydroxy-2,4-dimethylnicotinonitrile," they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of nicotinonitrile derivatives typically involves simple routes that yield the compounds in good quantities. For instance, the synthesis of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile was achieved with consistent spectral and elemental analysis data confirming the chemical structure . Similarly, the synthesis of 4,6-dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile involved crystallization and was characterized by single-crystal X-ray diffraction . These methods suggest that the synthesis of "6-Hydroxy-2,4-dimethylnicotinonitrile" could also be performed using analogous techniques, potentially involving the introduction of hydroxy and methyl groups at specific positions on the nicotinonitrile core.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is often confirmed through single-crystal X-ray diffraction studies. For example, compound 2 was found to possess a non-planar structure as revealed by its DFT calculations, which were in agreement with experimental data . The fleximer compound 1 also had its structure analyzed through X-ray diffraction and Hirshfeld surface analysis, indicating the presence of noncovalent interactions in the crystal packing . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and physical properties.

Chemical Reactions Analysis

Nicotinonitrile derivatives undergo various chemical reactions depending on their substituents. For instance, 6-methyl-2-arylaminonicotinonitriles and 4,6-dimethyl-2-arylaminonicotinonitriles react differently with acids due to steric hindrance. The former is converted to substituted nicotinic acid when refluxed with concentrated hydrochloric acid, while the latter resists hydrolysis under similar conditions . These compounds also undergo cyclization under the influence of concentrated sulfuric acid or polyphosphoric acid to form different heterocyclic derivatives . These reactions highlight the importance of substituents in determining the chemical behavior of nicotinonitrile compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are influenced by their molecular structure. The photophysical properties of compound 2, for example, indicate good absorption and fluorescence, with a positive solvatochromic effect observed when solvent polarity is varied . The crystal packing and intermolecular interactions of compound 1, as revealed by its structural study, suggest that these features could also influence the compound's solubility and stability . These properties are essential for the potential application of nicotinonitrile derivatives in optoelectronic devices and as pharmaceutical agents.

Scientific Research Applications

Application in Alzheimer's Disease Research

6-Hydroxy-2,4-dimethylnicotinonitrile, as a part of the compound [18F]FDDNP, has been utilized in Alzheimer's disease research. Specifically, it has been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This compound has shown potential in facilitating diagnostic assessments and assisting in monitoring responses during experimental treatments for Alzheimer's disease (Shoghi-Jadid et al., 2002).

Role in Enhancing Drug Solubility

A derivative of 6-Hydroxy-2,4-dimethylnicotinonitrile, dimethyl-BCD, has been studied for its role in enhancing the solubility of all-trans retinoic acid. This enhancement of solubility can significantly affect the drug's toxicity, illustrating the potential of 6-Hydroxy-2,4-dimethylnicotinonitrile derivatives in pharmaceutical applications (Pitha & Szente, 1983).

In Chemical Reactions

6-Hydroxy-2,4-dimethylnicotinonitrile has been implicated in various chemical reactions. For example, studies have examined its behavior in reactions with hydroxide ions, demonstrating its reactivity and potential applications in synthetic chemistry (Crampton et al., 1989).

In Antimicrobial and Antioxidant Studies

Derivatives of 6-Hydroxy-2,4-dimethylnicotinonitrile have been tested for their antimicrobial and antioxidant properties. These studies have shown that certain derivatives exhibit significant activities, highlighting their potential use in medical and pharmaceutical research (Al-Hazmy et al., 2022).

In Environmental Monitoring

Compounds based on 6-Hydroxy-2,4-dimethylnicotinonitrile have been synthesized for use as optical devices in the detection of environmental contaminants, such as cyanide in water. This application is critical for environmental safety and monitoring (Schramm et al., 2016).

Biodegradation Research

The biodegradation of plastic monomers, such as 2,6-Dimethylphenol, closely related to 6-Hydroxy-2,4-dimethylnicotinonitrile, has been a focus of environmental research. Studies on bacterial strains capable of degrading these compounds are crucial for addressing plastic pollution (Ji et al., 2019).

Corrosion Inhibition Research

6-Hydroxy-2,4-dimethylnicotinonitrile derivatives have been evaluated as corrosion inhibitors for various metals in acidic environments. This research is vital for industrial applications, particularly in protecting infrastructure and machinery (Ansari et al., 2015).

properties

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-3-8(11)10-6(2)7(5)4-9/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLDZOOVQHCMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2,4-dimethylnicotinonitrile

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